Comparative AcpS Enzymatic Inhibition: Sch 538415 vs. Wyeth-16
Sch 538415 demonstrates moderate AcpS inhibition with an IC50 of 4.19 µM [1]. In contrast, the synthetic AcpS inhibitor Wyeth-16, optimized for potency, exhibits a more potent IC50 of 1.4 µM under comparable assay conditions [2]. The approximately 3-fold difference in enzymatic potency highlights that Sch 538415 is not the most potent AcpS inhibitor available, but its natural product origin and distinct scaffold may offer advantages in terms of off-target selectivity or physicochemical properties that are not captured by the IC50 value alone.
IC50 4.19 µM vs Wyeth-16
IC50 1.4 µM
| Evidence Dimension | AcpS inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 4.19 µM |
| Comparator Or Baseline | Wyeth-16: IC50 = 1.4 µM |
| Quantified Difference | Sch 538415 is ~3-fold less potent than Wyeth-16 in enzymatic assay |
| Conditions | *In vitro* AcpS enzymatic assay (specific assay conditions not fully detailed in primary reference for Sch 538415; Wyeth-16 data from Wyeth Research program targeting AcpS-PPTase) |
Why This Matters
This data point establishes the potency baseline for Sch 538415 and demonstrates that users seeking maximal enzymatic inhibition may find more potent alternatives, whereas those prioritizing a natural product scaffold or a specific antibacterial profile should consider Sch 538415.
- [1] Chu M, Mierzwa R, Xu L, Yang SW, He L, Patel M, Stafford J, Macinga D, Black T, Chan TM, Gullo V. Structure elucidation of Sch 538415, a novel acyl carrier protein synthase inhibitor from a microorganism. Bioorg Med Chem Lett. 2003;13(21):3827-9. View Source
- [2] Carney JR, et al. as cited in: Structure elucidation of Sch 538415, a novel acyl carrier protein synthase inhibitor from a microorganism. Bioorg Med Chem Lett. 2003;13(21):3827-9. View Source
